(+)-5-trans Cloprostenol discovery and synthesis
(+)-5-trans Cloprostenol discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of (+)-5-trans Cloprostenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) widely utilized in veterinary medicine for its potent luteolytic activity, which plays a crucial role in regulating the reproductive cycle in livestock.[1][2][3] The synthesis of the biologically active (+)-Cloprostenol, which features a cis (Z) configuration at the C5-C6 double bond, invariably produces its geometric isomer, (+)-5-trans Cloprostenol, as a minor impurity.[1][2] This technical guide provides a comprehensive overview of the discovery context, synthetic pathways, and biological mechanism of (+)-5-trans Cloprostenol. While it is the less active isomer, understanding its formation is critical for the purification and quality control of the therapeutic (+)-Cloprostenol. The document details the seminal Corey synthesis route, presents key quantitative data, outlines generalized experimental protocols, and illustrates the relevant biological signaling pathway.
Discovery and Background
The development of Cloprostenol stems from extensive research into prostaglandins, a class of lipid compounds with hormone-like effects. Prostaglandin F2α was identified as a natural luteolytic agent, capable of inducing the regression of the corpus luteum.[3][4] This discovery paved the way for the creation of synthetic analogues with enhanced stability and potency for therapeutic use.
Cloprostenol was developed as a more robust and effective alternative to natural PGF2α for veterinary applications, including estrus synchronization and termination of pregnancy.[3][4][5] Chemical synthesis of Cloprostenol, however, is not perfectly stereoselective. The crucial formation of the α-chain via the Wittig reaction can result in both the desired cis (Z) and the undesired trans (E) isomers at the 5,6-double bond.[6] (+)-5-trans Cloprostenol is this trans-isomer impurity. Studies have shown that the biological activity of the (+)-5-trans isomer is significantly lower than that of the cis form; for instance, it is reportedly 20-fold less active in terminating pregnancy in hamsters.[1][2]
Synthesis of Cloprostenol and the Formation of the (+)-5-trans Isomer
The most versatile and widely adopted strategy for the synthesis of prostaglandins and their analogues is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone.[5][7][8][9] This approach allows for the stereocontrolled introduction of the two side chains onto the cyclopentane core.
The generalized pathway leading to Cloprostenol, and consequently the (+)-5-trans isomer, involves the following key stages:
-
Lower (ω) Side Chain Installation: The synthesis typically begins with the commercially available (-)-Corey lactone. The primary alcohol is protected, and the lactone is reduced to a lactol (a hemiacetal). The lower side chain is then introduced, commonly via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide. This reaction establishes the E-configured double bond in the lower chain.[6][10]
-
Upper (α) Side Chain Installation: Following the attachment of the lower chain, the focus shifts to the upper chain. The protected alcohol is deprotected and then oxidized to form the "Corey aldehyde".[10] The upper α-chain is installed via a Wittig reaction using a phosphonium ylide. This step is critical as it generates the C5-C6 double bond. The geometry of this newly formed bond is dependent on the reaction conditions and the specific ylide used. While Z-selective Wittig conditions are employed to maximize the yield of the desired (+)-Cloprostenol (cis-isomer), the formation of the E-isomer, (+)-5-trans Cloprostenol, occurs as a byproduct.[6][7][11]
-
Final Deprotection: The final step involves the removal of any remaining protecting groups to yield the final products.
The mixture of cis and trans isomers necessitates purification, typically by chromatography, to isolate the biologically active (+)-Cloprostenol.[12]
Figure 1. Synthetic pathway showing the formation of cis and trans isomers.
Quantitative Data
Detailed quantitative yields for the specific synthesis of (+)-5-trans Cloprostenol are not typically published as it is an undesired byproduct. The focus of process development is to maximize the yield of the cis-isomer.[12] However, key properties and a comparison of biological activity are summarized below.
Table 1: Physicochemical Properties of (+)-5-trans Cloprostenol
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉ClO₆ | [2] |
| Molecular Weight | 424.9 g/mol | [2] |
| CAS Number | 57968-81-7 | [2] |
| Appearance | A solution in ethanol | [2][13] |
| Purity | ≥98% (as a research chemical) | |
| Solubility | DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >16 mg/mL | [2] |
Table 2: Comparative Biological Activity
| Compound | Activity Metric | Relative Potency | Reference |
| (+)-Cloprostenol (5-cis) | Termination of pregnancy in hamsters | ~20x more active | [1][2] |
| (+)-5-trans Cloprostenol | Termination of pregnancy in hamsters | Baseline (1x) | [1][2] |
| (+)-Cloprostenol (R-enantiomer) | Luteolytic Activity | The sole active enantiomer | [4] |
Experimental Protocols (Generalized)
The following are generalized methodologies for the key reactions involved in the synthesis of Cloprostenol, based on established prostaglandin synthesis literature.[6][10]
A. Horner-Wadsworth-Emmons (HWE) Reaction for Lower Chain Installation
-
Ylide Generation: The appropriate dimethylphosphonate reagent is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C). A strong base, such as sodium hydride (NaH) or n-butyllithium, is added dropwise to generate the phosphonate carbanion.
-
Condensation: A solution of the Corey aldehyde (or its precursor lactol) in the same dry solvent is added slowly to the ylide solution.
-
Reaction and Quench: The reaction mixture is stirred for several hours, allowing the condensation to complete. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
B. Wittig Reaction for Upper Chain Installation
-
Ylide Generation: The phosphonium salt precursor of the α-chain (e.g., (4-carboxybutyl)triphenylphosphonium bromide) is suspended in a dry solvent like THF or DMSO under an inert atmosphere. A strong base, such as sodium hydride or potassium tert-butoxide, is added to deprotonate the salt and form the phosphorus ylide.
-
Condensation: The Corey aldehyde intermediate, dissolved in a dry solvent, is added to the ylide solution at a controlled temperature (e.g., room temperature).
-
Reaction and Quench: The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water.
-
Workup: The pH is adjusted, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The resulting mixture of cis and trans isomers is then separated by silica gel chromatography to isolate (+)-Cloprostenol from the (+)-5-trans Cloprostenol impurity.
Signaling Pathway and Mechanism of Action
As a PGF2α analogue, Cloprostenol exerts its biological effects by acting as an agonist at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[14][15] The binding of Cloprostenol to the FP receptor initiates a signaling cascade that leads to the physiological response of luteolysis.
The key steps in the signaling pathway are:
-
Receptor Binding: Cloprostenol binds to the FP receptor on the surface of luteal cells.
-
G-Protein Activation: This binding event activates a coupled Gq protein.
-
PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.
-
PKC Activation: The increase in both cytosolic Ca²⁺ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).
-
Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to downstream effects, including constriction of blood vessels supplying the corpus luteum and apoptosis of luteal cells, culminating in the regression of the corpus luteum and a sharp decline in progesterone production.[15]
Figure 2. FP receptor signaling cascade initiated by Cloprostenol.
References
- 1. (+)-5-trans Cloprostenol | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cloprostenol - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Improved and Efficient Process for the Preparation of (+)-cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (+)-5-trans Cloprostenol - Cayman Chemical [bioscience.co.uk]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
